N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activities
Research has focused on the synthesis of new compounds featuring furan and thiophene moieties due to their promising biological activities. For instance, the synthesis of 1,2,4-triazole Schiff base and amine derivatives, including compounds with furan-2-yl and phenyl substituents, has been explored for their antibacterial, antiurease, and antioxidant activities, demonstrating the potential of these structures in developing new therapeutic agents (Sokmen et al., 2014). Furthermore, novel derivatives containing furan-2-yl and phenyl groups have been synthesized and evaluated for their antidepressant and antianxiety activities, highlighting the diverse pharmacological potentials of these compounds (Kumar et al., 2017).
Application in Solar Energy Conversion
Compounds with furan as a conjugated linker have been synthesized and utilized in dye-sensitized solar cells, where one such derivative showed a significant improvement in solar energy-to-electricity conversion efficiency. This application underscores the potential of furan-containing compounds in enhancing the performance of solar energy devices (Kim et al., 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of azole derivatives starting from furan-2-carbohydrazide have been investigated, revealing some compounds' activity against tested microorganisms. This research suggests the utility of these derivatives in addressing microbial infections (Başoğlu et al., 2013).
Inhibition of Enzymes for Therapeutic Applications
Analogues of furan-amidines have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This study indicates the role of furan-containing compounds in developing novel inhibitors for therapeutic applications (Alnabulsi et al., 2018).
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(16-11-17(26-22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-9-25-12-15)18-7-4-10-27-18/h1-12,24H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGUSXZJGFTXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.